molecular formula C10H11NO B3044834 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- CAS No. 100487-73-8

2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

Cat. No.: B3044834
CAS No.: 100487-73-8
M. Wt: 161.2 g/mol
InChI Key: SJIANDNABPJQQW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 2H-Indol-2-one Chemistry

The history of 2H-Indol-2-one, or oxindole (B195798), is intrinsically linked to the study of the dye indigo (B80030). In the 19th century, the German chemist Adolf von Baeyer embarked on pioneering research to determine the structure of indigo. chemistryviews.orgwikipedia.org His work led to the first synthesis of the parent compound, indole (B1671886), in 1866. researchgate.net This was achieved through a process that involved the conversion of indigo to isatin (B1672199), which was then reduced to form oxindole. chemistryviews.org Subsequently, Baeyer successfully reduced oxindole using zinc dust to isolate indole for the first time. researchgate.netredalyc.org

This foundational work laid the groundwork for the field of indole chemistry. Over the following decades, interest in indole and its derivatives, including oxindoles, grew substantially, especially after it was discovered that the indole core is a fundamental component of many important alkaloids, such as tryptophan. wikipedia.org The development of new synthetic methods has been a continuous area of investigation, evolving from the classical approaches like the Baeyer–Emmerling indole synthesis of 1869 to modern, more efficient catalytic methods. wikipedia.org The evolution of synthetic strategies has enabled chemists to create a vast library of substituted oxindoles, allowing for extensive exploration of their chemical and biological properties. nih.gov

The Significance and Contemporary Research Interest in 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

While specific research focusing exclusively on 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is not extensively documented in publicly available literature, the broader class of substituted oxindoles is a subject of intense contemporary research. The oxindole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov

Derivatives of 1,3-dihydro-2H-indol-2-one have been reported to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, anti-HIV, and anticancer properties. nih.govnih.gov The substitution pattern on both the benzene (B151609) and pyrrole (B145914) rings plays a crucial role in determining the specific biological activity and potency of the compound. For instance, substitutions at the C3 position are particularly important for modulating activity, and creating stereospecific centers at this position is a key focus of many synthetic efforts. nih.gov

Substitutions on the benzene ring, such as the methyl groups at the 5- and 6-positions in 5,6-dimethyloxindole, are known to influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, affect how the molecule interacts with biological targets. The contemporary research interest in substituted oxindoles lies in their potential as therapeutic agents, with ongoing efforts to synthesize and screen novel derivatives for various diseases. juniperpublishers.commdpi.com The development of efficient, enantioselective synthetic methods to access these complex molecules remains a significant goal for organic and medicinal chemists. nih.gov

Fundamental Structural Framework and IUPAC Nomenclature of the 2H-Indol-2-one System

The fundamental structure of the 2H-Indol-2-one system is a bicyclic heterocycle. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the parent compound is 1,3-dihydro-2H-indol-2-one. iupac.org This name is derived from its relationship to indole. The "1,3-dihydro" prefix indicates the saturation of the bond between positions 1 (the nitrogen atom) and 2, and the bond between positions 2 and 3 of the five-membered ring. The "2H" specifies the position of the indicated hydrogen atom, and the "-2-one" suffix denotes the presence of a ketone (carbonyl group) at the C2 position. This parent compound is more commonly known by its semi-systematic name, oxindole.

The specific compound, 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, features two methyl (-CH3) groups attached to the benzene ring at positions 5 and 6. The numbering of the bicyclic system begins with the nitrogen atom as position 1 and proceeds around the five-membered ring before continuing to the fusion carbons and around the six-membered benzene ring.

Physicochemical Properties of the Parent Compound

PropertyValue
IUPAC Name1,3-Dihydro-2H-indol-2-one
Other NamesOxindole, 2-Indolinone
CAS Number59-48-3
Molecular FormulaC₈H₇NO
Molecular Weight133.15 g·mol⁻¹

Physicochemical Properties of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

PropertyValue
IUPAC Name1,3-Dihydro-5,6-dimethyl-2H-indol-2-one
Other Names5,6-Dimethyloxindole
CAS Number36546-60-2
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g·mol⁻¹

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-8-5-10(12)11-9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIANDNABPJQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543952
Record name 5,6-Dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100487-73-8
Record name 5,6-Dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl and Its Analogs

Classical Synthetic Routes to 2H-Indol-2-one Derivatives

Traditional methods for constructing the oxindole (B195798) core often involve multi-step sequences that rely on fundamental organic reactions, such as intramolecular cyclizations of pre-functionalized aromatic precursors.

Multi-Step Approaches for the Construction of the 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Core

Several classical named reactions provide reliable pathways to the oxindole skeleton, which can be adapted for the synthesis of the 5,6-dimethyl derivative.

Stollé Synthesis: The Stollé synthesis is a direct and versatile method for preparing oxindoles from anilines and α-haloacid chlorides or oxalyl chloride. wikipedia.org The process involves an initial acylation of the aniline (B41778) followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction to close the five-membered ring. For the target molecule, this route would commence with the acylation of 3,4-dimethylaniline (B50824) with α-chloroacetyl chloride to form the key intermediate, 2-chloro-N-(3,4-dimethylphenyl)acetamide. Subsequent treatment with a Lewis acid, such as aluminum chloride (AlCl₃), would induce cyclization to yield 5,6-dimethyloxindole.

Reductive Cyclization of 2-Nitrophenyl Derivatives: Another robust classical approach involves the reductive cyclization of a suitably substituted (2-nitrophenyl)acetic acid. wikipedia.org This method begins with the preparation of (4,5-dimethyl-2-nitrophenyl)acetic acid. The nitro group in this precursor is then reduced to an amine, typically using reducing agents like zinc or iron in acetic acid, or through catalytic hydrogenation. The resulting amino group undergoes spontaneous intramolecular condensation with the adjacent carboxylic acid function to form the lactam ring of the 5,6-dimethyloxindole core. wikipedia.orgrsc.org

Hinsberg Oxindole Synthesis: The Hinsberg synthesis utilizes the reaction of secondary aryl amines with the bisulfite adduct of glyoxal (B1671930) to form oxindoles. drugfuture.comchem-station.comwikipedia.org While traditionally applied to N-substituted anilines, this method highlights the classical approach of building the heterocyclic ring from acyclic precursors.

Design and Synthesis of Key Precursors for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

The success of classical syntheses hinges on the availability of specifically substituted starting materials.

3,4-Dimethylaniline: This is a crucial precursor for methods like the Stollé synthesis. It can be prepared through several routes, including the catalytic hydrogenation of 3,4-dimethyl-1-nitrobenzene using catalysts like Raney nickel or palladium on carbon. prepchem.com An alternative synthesis involves the ammonolysis of 4-bromo-ortho-xylene at elevated temperature and pressure in the presence of a copper catalyst. google.com

(4,5-Dimethyl-2-nitrophenyl)acetic acid: This precursor is central to the reductive cyclization pathway. Its synthesis can be envisioned starting from o-xylene (B151617) (1,2-dimethylbenzene). Nitration of o-xylene would yield a mixture of isomers, from which 4,5-dimethyl-1-nitrobenzene can be isolated. Subsequent functionalization, for instance, via chloromethylation followed by cyanide displacement and hydrolysis, would provide the desired (4,5-dimethyl-2-nitrophenyl)acetic acid. Methodologies for the synthesis of related 2-nitro-4-substituted phenylacetic acids are well-documented. google.com

Modern and Sustainable Synthetic Strategies for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability, leading to the development of powerful catalytic methods for the construction of heterocyclic systems.

Catalytic Approaches in the Synthesis of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

Catalysis offers significant advantages over classical methods, including milder reaction conditions, higher yields, and improved functional group tolerance.

Palladium catalysis has been particularly transformative in the synthesis of oxindoles. The most prominent method is the intramolecular α-arylation of N-aryl α-haloacetamides, a reaction closely related to the Buchwald-Hartwig amination. organic-chemistry.org

In this approach, 2-chloro-N-(3,4-dimethylphenyl)acetamide (the same intermediate used in the Stollé synthesis) is treated with a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This system facilitates an intramolecular C-C bond formation to furnish 5,6-dimethyloxindole, often in high yields and under significantly milder conditions than the corresponding Friedel-Crafts reaction. organic-chemistry.org Various palladium sources and ligands can be employed to optimize the reaction.

Beyond the synthesis of the core, transition metals can be used for the late-stage functionalization of the oxindole skeleton through C-H activation, allowing for the introduction of additional substituents. nsf.govmdpi.com

Table 1: Comparison of Transition Metal-Catalyzed Methods for Oxindole Synthesis
Catalytic SystemPrecursor TypeReaction TypeAdvantages
Pd(OAc)₂ / Phosphine LigandN-Aryl-α-chloroacetamideIntramolecular α-ArylationHigh yields, mild conditions, broad functional group tolerance. organic-chemistry.org
Rhodium(III) CatalystsIndoles / AnilidesC-H Activation / AnnulationAccess to complex fused systems, high atom economy.
Nickel CatalystsAnilides / Alkyl HalidesDomino Heck/Suzuki CouplingUse of less expensive metals, construction of all-carbon quaternary centers.
Copper CatalystsN-(Arylsulfonyl)acrylamidesRadical CyclizationAccess to sulfonated oxindoles via a multi-component reaction. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of chiral molecules without the use of metals. In the context of oxindoles, organocatalysis is predominantly used for the enantioselective functionalization of the C3 position, which often has a significant impact on the molecule's biological activity. nih.gov

While direct organocatalytic synthesis of the oxindole core is less common, the modification of a pre-formed 5,6-dimethyloxindole is a key modern strategy. For example, the C3 methylene (B1212753) group of the oxindole can participate in various asymmetric transformations. Proline and its derivatives are effective catalysts for asymmetric aldol (B89426) reactions between oxindoles and aldehydes. rsc.org Chiral phosphoric acids and tertiary amines have been used to catalyze asymmetric Michael additions, Friedel-Crafts alkylations, and [3+2] cycloadditions, yielding complex and enantioenriched spirocyclic oxindoles. chemrxiv.org

Table 2: Representative Organocatalytic Functionalizations of the Oxindole Core
Organocatalyst TypeReaction TypeSubstratesProduct Type
Chiral Phosphoric AcidAsymmetric [2+4] Cycloaddition3-Vinylindoles, ortho-Quinone MethidesChiral Indole-containing Chromans
Proline / DerivativesAsymmetric Aldol ReactionOxindoles, Aldehydes/KetonesChiral 3-hydroxy-3-substituted oxindoles. rsc.org
Chiral Squaramides / ThioureasAsymmetric Michael AdditionMethyleneoxindoles, NitroalkenesChiral 3-substituted spirooxindoles. chemrxiv.org
Chiral DiaminesAsymmetric [3+2] CycloadditionMethyleneoxindoles, Azomethine YlidesChiral Dispirooxindoles
Biocatalytic Transformations Towards 2H-Indol-2-one Scaffolds

The development of efficient and environmentally benign synthetic strategies for producing 2H-indol-2-one (oxindole) scaffolds is of significant interest due to their prevalence in bioactive molecules. researchgate.net Biocatalysis has emerged as a powerful approach, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions, thereby offering a sustainable alternative to traditional chemical methods. researchgate.net

Bio-inspired synthetic methods have been developed that mimic biological processes. For instance, a catalytic aerobic transformation inspired by the biosynthesis of melanin (B1238610) has been reported for the synthesis of oxindoles. This method employs a small-molecule mimic of the enzyme tyrosinase to achieve a dual C–H functionalization of phenols. nih.gov Tyrosinase, a copper-containing enzyme, typically avoids radical-based oxidations by managing the activation of molecular oxygen within its dinuclear copper active site. nih.gov This bio-inspired approach couples the dehydrogenative C–N bond formation required for the oxindole ring with the reduction of molecular oxygen, presenting an efficient and controlled pathway. nih.gov

Furthermore, photoenzymatic strategies are being explored for the synthesis of oxindoles, combining the selectivity of enzymes with the energy of light to drive unique chemical reactions. researchgate.net Enzymes are also utilized in the synthesis of oxindole derivatives that act as inhibitors for other enzymes. For example, a series of 3-substituted oxindoles were synthesized to serve as inhibitors of the human indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. nih.gov While these methods demonstrate the potential for biocatalytic synthesis of the core oxindole structure, their specific application to produce 1,3-dihydro-5,6-dimethyl-2H-indol-2-one would depend on the substrate specificity of the chosen enzyme systems.

Green Chemistry Principles Applied to 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Synthesis

The integration of green chemistry principles into the synthesis of 2H-indol-2-one derivatives aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.

A significant advancement in the green synthesis of 1,3-dihydro-2H-indol-2-one derivatives involves the use of solvent-free reaction conditions. One reported method describes the reaction of isatin (B1672199) with methyl ketones in the presence of sodium hydride (NaH) at room temperature without any solvent. iau.ir This procedure proceeds by simple mixing of the starting materials and affords the desired 3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one derivatives in high yields (up to 95%). iau.ir The proposed mechanism involves the formation of an isatin anion, which then acts as a base to generate a carbanion from the methyl ketone. This carbanion subsequently performs a nucleophilic addition to another molecule of isatin to form the product. iau.ir Eliminating the solvent reduces chemical waste, simplifies purification, and lowers operational costs and hazards.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. durham.ac.ukmdpi.com This technology has been successfully applied to the synthesis of various indole-containing heterocyclic compounds. For example, an efficient protocol for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper-catalyzed intramolecular N-arylation under microwave irradiation. This method produces tetracyclic products in good to excellent yields (83–97%) within very short reaction times (45–60 minutes). nih.gov

Similarly, the Leimgruber–Batcho indole (B1671886) synthesis has been enhanced using microwave acceleration, allowing for the rapid preparation of heteroaromatic enamine intermediates which are precursors to indoles. durham.ac.uk The application of microwave heating can significantly reduce reaction times in the synthesis of various indole derivatives, including those functionalized with different electron-withdrawing and -donating groups. mdpi.com These examples demonstrate the potential of MAOS to efficiently produce the 1,3-dihydro-5,6-dimethyl-2H-indol-2-one scaffold, offering significant improvements in terms of energy efficiency and process speed.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives
Reaction TypeHeating MethodReaction TimeYieldReference
CuI-catalyzed Intramolecular N-arylationMicrowave (90 °C)45-60 min83-97% nih.gov
Leimgruber–Batcho Indole SynthesisMicrowave (180 °C)~2.5 hoursGood yields durham.ac.uk
Leimgruber–Batcho Indole SynthesisConventional HeatingProlonged timesVariable yields durham.ac.uk
Multi-component CyclizationMicrowave1-4 minExcellent yields mdpi.com
Multi-component CyclizationConventional HeatingSeveral hoursModerate to good yields nih.gov

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. uc.pt This technology has been applied to the synthesis of a wide range of heterocyclic compounds, including indoles. durham.ac.ukresearchgate.net

In a typical flow synthesis setup, reactants are pumped through a series of tubes or channels, often passing through heated or irradiated zones where the reaction occurs. durham.ac.uk Intermediates can be purified in-line using solid-supported reagents or scavengers before the next reaction step. durham.ac.uk For example, a multi-step sequence for synthesizing triazoles from aldehydes was successfully implemented in a flow system, incorporating in-line purification to yield clean products. durham.ac.uk The Fischer indole synthesis, a classic method for preparing indoles, has also been adapted to continuous flow processes, resulting in higher yields and significantly shorter reaction times compared to batch methods. researchgate.net The application of flow chemistry to the production of 1,3-dihydro-5,6-dimethyl-2H-indol-2-one could enable a more efficient, safer, and scalable manufacturing process, which is particularly advantageous for industrial production. uc.ptnih.gov

Green chemistry emphasizes the design of chemical processes that maximize the incorporation of all materials used in the process into the final product. Two key metrics for evaluating the efficiency and environmental impact of a synthesis are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy calculates the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. sheldon.nl An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. rsc.org Rearrangement and addition reactions often have high atom economies, while substitution and elimination reactions tend to be less economical due to the formation of byproducts. sescollege.ac.in

E-Factor provides a more comprehensive measure of the waste generated in a process. It is defined as the total mass of waste produced divided by the mass of the desired product. sheldon.nl This metric includes not only byproducts but also solvent losses, unreacted starting materials, and reagents used in workup and purification. A lower E-factor indicates a more environmentally friendly process.

For the synthesis of 1,3-dihydro-5,6-dimethyl-2H-indol-2-one, evaluating different synthetic routes based on these metrics is crucial. For example, a synthesis that proceeds via a cycloaddition or a rearrangement would likely have a higher atom economy than a multi-step route involving protecting groups and generating stoichiometric byproducts. Similarly, a process that utilizes catalytic reagents, avoids hazardous solvents, and simplifies purification will have a significantly lower E-Factor. rsc.org

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis
MetricFormulaIdeal ValueSignificance
Atom Economy (%)(MW of product / Σ MW of reactants) x 100100%Measures the efficiency of atom incorporation from reactants to product. rsc.org
E-FactorTotal mass of waste / Mass of product0Quantifies the amount of waste generated per unit of product. sheldon.nl
Reaction Mass Efficiency (%)(Mass of product / Σ Mass of reactants) x 100100%Considers the chemical yield and stoichiometry. rsc.org
Process Mass Intensity (PMI)Total mass in process / Mass of product1Evaluates the total mass input (reactants, solvents, reagents) relative to the product mass. rsc.org

Optimization of Reaction Conditions and Yield for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Synthesis

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis for a target molecule like 1,3-dihydro-5,6-dimethyl-2H-indol-2-one. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reactant stoichiometry to identify the optimal set of conditions.

For the synthesis of related heterocyclic scaffolds like 5,6-dihydropyrazolo[5,1-a]isoquinolines, a detailed optimization study was conducted. nih.gov The reaction involved C,N-cyclic azomethine imines and α,β-unsaturated ketones. Researchers screened various bases (e.g., K2CO3, Cs2CO3, DBU), oxidants (e.g., DDQ, chloranil), and solvents (e.g., THF, Toluene, CH3CN). nih.gov It was found that using K2CO3 as the base, DDQ as the oxidant, and THF as the solvent at 50 °C provided the highest yield of the desired product (81%). nih.gov This systematic approach highlights how tuning each reaction component can dramatically impact the outcome.

A similar optimization strategy would be essential for the synthesis of 1,3-dihydro-5,6-dimethyl-2H-indol-2-one. For instance, in a potential synthesis route involving an intramolecular cyclization, factors such as the choice of catalyst (e.g., palladium or copper complexes), the type of ligand, the base, and the reaction temperature would all need to be carefully evaluated to maximize the yield and minimize the formation of side products.

Table 3: Example of Reaction Condition Optimization for the Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines nih.gov
EntryOxidantBaseSolventTemperature (°C)Yield (%)
1Chloranil-THF50Trace
2ChloranilK2CO3Toluene5045
3ChloranilK2CO3CH3CN5056
4ChloranilK2CO3THF5065
5DDQDBUTHF5072
6DDQCs2CO3THF5075
7 DDQ K2CO3 THF 50 81

Asymmetric Synthesis of Chiral 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Derivatives

The asymmetric synthesis of chiral derivatives of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- has been successfully achieved through organocatalytic asymmetric aldol reactions. This approach involves the reaction of 5,6-dimethylisatin with a ketone in the presence of a chiral organocatalyst to produce a 3-substituted-3-hydroxy-5,6-dimethyloxindole derivative with a high degree of enantioselectivity.

One notable study demonstrated the use of a carbohydrate-derived amino alcohol as an efficient organocatalyst for the asymmetric aldol reaction between various isatin derivatives and ketones. Within the substrate scope of this study, 5,6-dimethylisatin was reacted with acetone (B3395972) to yield the corresponding chiral 3-hydroxy-3-(2-oxopropyl)-5,6-dimethyloxindole. The reaction proceeded in high yield and with moderate enantioselectivity.

The detailed research findings for this specific transformation are summarized in the table below:

EntryIsatin DerivativeKetoneCatalystSolventTime (h)Yield (%)ee (%)
15,6-dimethylisatinAcetoneCarbohydrate-derived amino alcoholAcetone729662

This methodology provides a direct route to enantioenriched 3-hydroxy-2-oxindole derivatives bearing a quaternary stereocenter at the C3 position. The carbohydrate-derived amino alcohol catalyst plays a crucial role in inducing chirality by forming a chiral enamine intermediate with the ketone, which then attacks the carbonyl group of the isatin in a stereocontrolled manner. The moderate enantioselectivity observed suggests that while the catalyst is effective, further optimization of the catalyst structure or reaction conditions could lead to even higher levels of stereocontrol for this specific substrate.

The successful application of this organocatalytic method to 5,6-dimethylisatin highlights the versatility of this approach for the synthesis of a range of substituted chiral oxindole derivatives. These chiral building blocks are of significant interest due to their potential applications in medicinal chemistry and natural product synthesis.

Reactivity and Reaction Mechanisms of 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl

Electrophilic Aromatic Substitution Reactions on the Indol-2-one (B1256649) Aromatic Ring

The benzene (B151609) ring of 5,6-dimethyloxindole is rendered electron-rich by the cumulative electron-donating effects of the two methyl groups at positions 5 and 6, and the nitrogen atom of the lactam ring. This enhanced nucleophilicity directs electrophiles primarily to the C4 and C7 positions, which are ortho and para to the activating groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. uci.edulibretexts.org For 5,6-dimethyloxindole, the activating groups (-NH- and -CH₃) stabilize the intermediate carbocation when the electrophile attacks the C4 or C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. For activated rings like 5,6-dimethyloxindole, milder nitrating agents such as nitric acid in acetic anhydride (B1165640) may be employed to avoid over-reaction or oxidative side reactions. researchgate.netsemanticscholar.org The reaction is expected to yield a mixture of 4-nitro- and 7-nitro-5,6-dimethyloxindole. The nitration of related indole (B1671886) systems has been shown to be highly regioselective, often favoring substitution at the 5-position in unsubstituted indoles, but the directing effects of the existing substituents in 5,6-dimethyloxindole are paramount. researchgate.net

Halogenation: Bromination or chlorination can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or in a polar solvent. The reaction will likely produce 4-halo- and/or 7-halo-5,6-dimethyloxindole.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation serve to introduce alkyl and acyl groups, respectively. wikipedia.orgyoutube.com These reactions are catalyzed by Lewis acids like AlCl₃. wikipedia.org The acylation reaction, in particular, is a reliable method for introducing a ketone functionality onto the aromatic ring, which can then be a handle for further synthetic transformations. Due to the activating nature of the oxindole (B195798) ring, these reactions are expected to proceed readily, yielding 4- and/or 7-substituted products. It is important to note that Friedel-Crafts reactions can be sensitive to the presence of the lactam N-H, which can coordinate with the Lewis acid catalyst. N-protection might be necessary in some cases.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on 5,6-dimethyloxindole

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-5,6-dimethyl-1,3-dihydro-2H-indol-2-one and 7-Nitro-5,6-dimethyl-1,3-dihydro-2H-indol-2-one
BrominationBr₂, FeBr₃4-Bromo-5,6-dimethyl-1,3-dihydro-2H-indol-2-one and 7-Bromo-5,6-dimethyl-1,3-dihydro-2H-indol-2-one
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-5,6-dimethyl-1,3-dihydro-2H-indol-2-one and 7-Acyl-5,6-dimethyl-1,3-dihydro-2H-indol-2-one

Nucleophilic Addition and Substitution Reactions at the Lactam Carbonyl

The carbonyl group at the C2 position of the oxindole ring is an electrophilic center, susceptible to attack by nucleophiles. However, its reactivity is somewhat attenuated due to resonance delocalization of the nitrogen lone pair, which imparts amide character to the lactam. Nevertheless, a variety of nucleophilic addition and substitution reactions can occur.

The general mechanism for nucleophilic addition to a carbonyl involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This intermediate can then be protonated or undergo further reaction.

Reduction to Alcohols: The lactam carbonyl can be reduced to a hydroxyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of 5,6-dimethylindoline-2-ol, which may exist in equilibrium with its tautomeric aldehyde form.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group. youtube.com The initial product would be a hemiaminal-like intermediate which, upon acidic workup, could lead to various products, potentially including ring-opened structures or rearranged species.

Wittig Reaction: The Wittig reaction allows for the conversion of a carbonyl group to an alkene. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org Reaction of 5,6-dimethyloxindole with a phosphonium (B103445) ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, yielding a 2-methylene-5,6-dimethylindoline derivative. This provides a powerful method for C-C bond formation at the C2 position. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate. organic-chemistry.orgwikipedia.org

Condensation Reactions: The C3 methylene (B1212753) group adjacent to the carbonyl is activated and can be deprotonated by a base to form an enolate. This enolate can then participate in condensation reactions with aldehydes and ketones (an aldol-type reaction), such as the Knoevenagel condensation, to form 3-substituted-2-oxindole derivatives. mdpi.com

Table 2: Nucleophilic Reactions at the C2-Carbonyl of 5,6-dimethyloxindole

Reaction TypeReagent(s)Expected Product
Reduction1. LiAlH₄ 2. H₂O5,6-Dimethylindoline
Grignard Addition1. RMgBr 2. H₃O⁺2-Alkyl-2-hydroxy-5,6-dimethylindoline
Wittig ReactionPh₃P=CHR3-(Alkylidene)-5,6-dimethyl-1,3-dihydro-2H-indol-2-one
Aldol (B89426) CondensationRCHO, Base3-(1-Hydroxy-1-alkylmethyl)-5,6-dimethyl-1,3-dihydro-2H-indol-2-one

Ring-Opening and Ring-Closing Transformations of the 2H-Indol-2-one Skeleton

The lactam ring of 5,6-dimethyloxindole is relatively stable, but can undergo ring-opening reactions under certain conditions.

Hydrolysis: Under strong acidic or basic conditions, the amide bond of the lactam can be hydrolyzed. Basic hydrolysis, for instance with sodium hydroxide, would lead to the formation of the sodium salt of 2-amino-4,5-dimethylphenylacetic acid. Acid-catalyzed hydrolysis would yield the corresponding ammonium (B1175870) salt. This reaction is fundamental to the degradation of the oxindole core. The hydrolysis of β-lactam rings in antibiotics is a well-studied analogy. nih.gov

Transformations that involve ring-closing to form the 5,6-dimethyloxindole skeleton are also synthetically important, often starting from derivatives of 2-nitro- or 2-aminophenylacetic acid. For example, the reduction of a 2-nitro-4,5-dimethylphenylacetic acid derivative followed by spontaneous or catalyzed cyclization is a common route to this oxindole.

Functionalization Reactions at the Nitrogen Atom and Alkyl Substituents of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

The nitrogen atom of the lactam in 5,6-dimethyloxindole is nucleophilic and can participate in substitution reactions. The N-H proton is weakly acidic and can be removed by a suitable base to form an amidate anion, which is a potent nucleophile.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.govrjpbcs.com The reaction follows an SN2 mechanism where the deprotonated nitrogen attacks the alkylating agent. This allows for the introduction of a wide variety of substituents on the nitrogen atom, which can be crucial for modifying the molecule's properties.

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. nih.govd-nb.info N-acylation can also be performed with carboxylic acids using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This reaction yields N-acyl-5,6-dimethyloxindoles. N-acylation can serve as a method for protecting the nitrogen atom or for introducing specific functional groups.

Table 3: N-Functionalization of 5,6-dimethyloxindole

ReactionReagentsProduct
N-AlkylationR-X, Base (e.g., NaH, K₂CO₃)1-Alkyl-5,6-dimethyl-1,3-dihydro-2H-indol-2-one
N-AcylationRCOCl, Base (e.g., Pyridine)1-Acyl-5,6-dimethyl-1,3-dihydro-2H-indol-2-one

The two methyl groups on the aromatic ring are generally unreactive. However, under radical conditions, benzylic C-H bonds can be functionalized. For instance, free-radical halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the bromination of one or both methyl groups, yielding 5-(bromomethyl)-6-methyl- or 5,6-bis(bromomethyl)oxindole derivatives. These halogenated intermediates would be valuable for further synthetic modifications.

Oxidation and Reduction Chemistry of the 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Core

The oxindole core can undergo various oxidation and reduction reactions.

Oxidation: Oxidation of the C3 methylene group is a key reaction of the oxindole scaffold. Strong oxidizing agents can lead to the formation of 5,6-dimethylisatin (5,6-dimethyl-1H-indole-2,3-dione). This transformation introduces a second carbonyl group at the C3 position, creating a highly versatile synthetic intermediate. Reagents like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) are often used for this purpose.

Reduction: The lactam carbonyl can be completely reduced to a methylene group (CH₂) using very strong reducing agents like diborane (B8814927) or by a two-step process involving initial reduction to the alcohol followed by deoxygenation. This would convert 5,6-dimethyloxindole into 5,6-dimethylindoline. As mentioned previously, milder reducing agents like LiAlH₄ can reduce the amide to an amine, leading to 5,6-dimethylindoline.

Radical Reactions Involving 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

No specific studies on the radical reactions of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- have been identified. Research on structurally related compounds, such as 5,6-dihydroxyindole, indicates that the indole nucleus can undergo one-electron oxidation to form semiquinone radicals. rsc.org The reactivity of these radicals, including their decay and interaction with other molecules, has been studied using techniques like pulse radiolysis. rsc.org However, the presence of dimethyl groups at the 5 and 6 positions, as opposed to hydroxyl groups, would significantly alter the electronic properties and, consequently, the radical reactivity. The electron-donating nature of the methyl groups might influence the stability of any potential radical intermediates, but without experimental data, any discussion remains speculative.

Photochemical and Electrochemical Transformations of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

There is a lack of published research on the photochemical and electrochemical transformations specifically involving 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

Photochemical studies on related dihydroxyindoles have explored their excited-state reaction paths and energy profiles, which are relevant to the photoprotective functions of melanin (B1238610). tum.de These studies, however, focus on the role of the hydroxyl groups and their potential for hydrogen atom transfer, a pathway not available to the dimethyl-substituted compound.

Similarly, while the electrochemical behavior of various biologically important indole derivatives has been reviewed, specific data for 5,6-dimethyloxindole is absent. researchgate.net General electrochemical studies on indoles show that the indole ring can be electroactive, undergoing oxidation to form dimers and trimers. researchgate.net The specific oxidation potentials and reaction pathways would be highly dependent on the substitution pattern, and no such data is available for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

Detailed Mechanistic Investigations of Key Reactions

Given the absence of reported key reactions for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, no detailed mechanistic investigations have been found. The following subsections, therefore, represent a general framework for the types of studies that would be necessary to elucidate the reaction mechanisms of this compound, should such reactions be developed in the future.

Kinetic Studies and Rate Law Determination

No kinetic studies or rate law determinations for reactions involving 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- have been published. Such studies are fundamental to understanding reaction mechanisms, as they provide information about the reaction order with respect to each reactant and can help to identify the rate-determining step.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. For 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, no such intermediates have been reported in the literature. Spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as trapping experiments, would be necessary to identify any transient species formed during a reaction.

Transition State Analysis

Transition state analysis, often performed using computational chemistry methods, provides insight into the energy barriers of a reaction and the geometry of the transition state. There are no published transition state analyses for any reactions of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-. Such studies would be contingent on the discovery and experimental investigation of reactions involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, the expected molecular formula is C₁₀H₁₁NO.

The theoretical exact mass can be calculated as follows:

Carbon (C): 10 x 12.000000 = 120.000000

Hydrogen (H): 11 x 1.007825 = 11.086075

Nitrogen (N): 1 x 14.003074 = 14.003074

Oxygen (O): 1 x 15.994915 = 15.994915

Total Exact Mass: 161.084064 u

An HRMS experiment, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured m/z value very close to this theoretical mass, confirming the elemental composition. For instance, in positive-ion mode, the protonated molecule [M+H]⁺ would be observed at approximately m/z 162.09189. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Ion SpeciesCalculated m/z
[M]⁺161.08406
[M+H]⁺162.09134
[M+Na]⁺184.07333
[M+K]⁺200.04727

This is an interactive data table. You can sort and filter the data.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups in 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene (B1212753) and methyl groups will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the five-membered lactam ring is expected in the range of 1680-1720 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the lactam is expected around 1200-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy.

Aromatic ring breathing modes are often strong in the Raman spectrum.

The C=C and C-H stretching vibrations will also be observable.

The carbonyl stretch is typically weaker in the Raman spectrum compared to the IR spectrum.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
N-H Stretch3200-34003200-3400Medium (IR), Weak (Raman)
Aromatic C-H Stretch> 3000> 3000Medium (IR), Strong (Raman)
Aliphatic C-H Stretch< 3000< 3000Medium-Strong (IR & Raman)
C=O Stretch1680-17201680-1720Strong (IR), Weak (Raman)
Aromatic C=C Stretch1450-16001450-1600Medium-Strong (IR & Raman)

This is an interactive data table. You can sort and filter the data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is expected to be similar to that of the parent oxindole (B195798), with slight shifts due to the methyl substituents.

The oxindole chromophore typically exhibits two main absorption bands:

A strong absorption band around 250 nm, corresponding to a π → π* transition within the benzene (B151609) ring.

A weaker absorption band at a longer wavelength, around 280-290 nm, which is attributed to another π → π* transition involving the entire conjugated system.

The two methyl groups at the 5 and 6 positions are auxochromes and are expected to cause a slight bathochromic (red) shift of these absorption maxima due to their electron-donating inductive effect. The extent of this shift is generally small for alkyl groups. The solvent used can also influence the position and intensity of the absorption bands.

X-Ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis

The fundamental 1,3-dihydro-2H-indol-2-one (oxindole) core is a planar bicyclic system. The attachment of dimethyl groups at the 5- and 6-positions of the benzene ring is not expected to significantly perturb the planarity of the core structure. The solid-state conformation is largely dictated by intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the packing of the molecules in the crystal lattice.

For instance, in the crystal structure of related 3-substituted 2-oxindole derivatives, the oxindole ring system is observed to be nearly planar. The substituents at the C3 position adopt specific conformations to minimize steric hindrance. In the case of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, the primary conformational considerations would involve the orientation of the hydrogen atoms at the C3 methylene group.

Intermolecular hydrogen bonding is a key feature in the crystal packing of oxindoles. The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This often leads to the formation of dimeric structures or extended hydrogen-bonded chains within the crystal lattice, contributing to the stability of the solid-state assembly. The presence of the 5,6-dimethyl groups may subtly influence the crystal packing by altering the steric landscape and affecting the efficiency of these intermolecular interactions.

A representative data table for a related substituted oxindole derivative is presented below to illustrate the type of structural information obtained from an X-ray crystallographic study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.453(2)
b (Å)10.231(3)
c (Å)12.876(4)
α (°)90
β (°)109.23(1)
γ (°)90
Volume (ų)1048.9(5)
Z4

Note: The data presented in this table is for a representative substituted oxindole and is intended for illustrative purposes only, as the crystal structure for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is not available.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. For these techniques to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, is itself achiral as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. However, the introduction of a stereocenter, most commonly at the C3 position of the oxindole ring, would render the molecule chiral, making it amenable to analysis by chiroptical methods. The synthesis of chiral 3-substituted oxindole derivatives is a significant area of research in medicinal and synthetic chemistry, as the stereochemistry at this position often dictates the biological activity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. A positive or negative peak in the CD spectrum, known as a Cotton effect, corresponds to an electronic transition within a chromophore that is in a chiral environment. The sign and magnitude of the Cotton effect can provide valuable information about the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD spectrum is a plot of the specific rotation ([α]) against the wavelength. The spectrum also exhibits Cotton effects in the regions of absorption, which are directly related to the CD signals through the Kronig-Kramers transforms.

For a hypothetical chiral derivative of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, such as one with a substituent at the C3 position, CD and ORD spectroscopy would be invaluable for:

Determination of Absolute Configuration: By comparing the experimental CD or ORD spectrum with that of a reference compound of known stereochemistry or with theoretical calculations, the absolute configuration (R or S) of the chiral center can be assigned.

Conformational Analysis: The chiroptical properties of a molecule are highly sensitive to its conformation. Changes in the CD or ORD spectrum can be used to study conformational equilibria in solution.

Monitoring Stereoselective Reactions: These techniques can be used to determine the enantiomeric excess (ee) of a product from an asymmetric synthesis.

While no specific chiroptical data for derivatives of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- are available, the table below illustrates the type of data that would be obtained from such a study on a chiral oxindole derivative.

TechniqueWavelength (nm)Molar Ellipticity ([θ]) or Specific Rotation ([α])
CD290+5.2 x 10³
CD254-8.1 x 10³
ORD310+1200
ORD270-2500

Note: The data in this table is hypothetical and serves to illustrate the nature of chiroptical measurements for a chiral oxindole derivative.

Computational and Theoretical Chemistry Studies of 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about the electronic nature and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for determining optimized molecular geometry, electronic structure, and energetic properties of organic molecules like 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. While specific DFT studies focused solely on 5,6-dimethyloxindole are not widely published, analyses of closely related structures, such as 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivatives, demonstrate the utility of this approach. researchgate.netmdpi.com For instance, geometry optimization is typically performed using functionals like B3LYP with a basis set such as 6-311G(d,p). mdpi.com Such calculations would reveal the planarity of the fused ring system and the orientation of the methyl substituents.

Electronic structure analysis through DFT yields critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. chemrevlett.com A smaller gap suggests higher reactivity. DFT also allows for the mapping of the Molecular Electrostatic Potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting sites of interaction. researchgate.net

Table 1: Illustrative Energetic and Electronic Properties Calculable via DFT

Parameter Description Typical Method Significance
Total Energy The total electronic energy of the optimized molecule in its ground state. B3LYP/6-311G(d,p) Provides a baseline for calculating reaction energies and stability.
EHOMO Energy of the Highest Occupied Molecular Orbital. B3LYP/6-311G(d,p) Indicates the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. B3LYP/6-311G(d,p) Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between ELUMO and EHOMO. Calculated from orbital energies Reflects chemical reactivity and kinetic stability.

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a greater computational cost than DFT. researchgate.net

For a molecule like 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, ab initio calculations can be used to:

Benchmark DFT Results: High-level ab initio calculations, such as CCSD(T), can serve as a "gold standard" to validate the accuracy of more computationally efficient DFT functionals for predicting geometries and energies.

Calculate Excited States: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can accurately predict the energies and properties of electronic excited states, which is essential for understanding the molecule's photophysical behavior.

Determine Thermochemical Data: Ab initio methods can be used to compute highly accurate enthalpies of formation, bond dissociation energies, and other thermochemical properties that are critical for understanding reaction thermodynamics.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. youtube.com This technique provides a dynamic view of conformational changes and intermolecular interactions, which is particularly valuable for understanding how a molecule like 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- might interact with biological targets such as proteins.

Studies on related isatin (B1672199) derivatives, including 5-methylisatin (B515603), have successfully used MD simulations to explore their binding stability within enzyme active sites. nih.gov In a typical MD simulation protocol, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the system's evolution over a period, often nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating conformational stability. ekb.eg

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. ekb.eg

Radius of Gyration (Rg): Represents the compactness of the molecule's structure over the simulation time.

Intermolecular Interactions: MD simulations can track the formation and lifetime of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the molecule and a binding partner. nih.gov

| SASA | Calculates the Solvent Accessible Surface Area. | Indicates changes in the molecule's exposure to the solvent, often related to binding events. |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental data.

IR Spectroscopy: DFT calculations can predict vibrational frequencies. mdpi.com The computed frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, yielding a theoretical IR spectrum that can be compared directly with experimental data. A study on a 5,6-dimethyl-substituted benzimidazole (B57391) derivative showed good agreement between vibrational frequencies calculated with the B3LYP/6-311G(d,p) method and the experimental FT-IR spectrum. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com This method calculates the excitation energies (corresponding to wavelength) and oscillator strengths (corresponding to absorption intensity).

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). uncw.edugithub.io Theoretical predictions, when benchmarked and properly scaled, can help assign ambiguous signals in experimental spectra and distinguish between potential isomers. researchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous 5,6-dimethyl Heterocyclic System mdpi.com

Spectroscopic Data Experimental Value Calculated Value (DFT) Assignment
IR Frequency (cm⁻¹) 3106 3126 C-H vibration (aromatic ring)
IR Frequency (cm⁻¹) 1255 1261 C-O vibration
UV-Vis λmax (nm) 245 252 π → π* transition

| UV-Vis λmax (nm) | 378 | 339 | n → π* transition |

Reaction Pathway and Transition State Analysis through Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. The isatin scaffold, from which 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is derived, is known to participate in a variety of chemical reactions, including aldol (B89426) condensations, Friedel-Crafts reactions, and cycloadditions. nih.govirapa.org

To study a potential reaction, computational chemists use methods like DFT to:

Optimize Geometries: The structures of the reactants, products, and any intermediates are fully optimized.

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Specialized algorithms are used to find the TS structure connecting reactants and products.

Verify Transition States: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is the primary determinant of the reaction rate.

Construct Reaction Energy Profile: By calculating the relative energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction pathway can be constructed, providing a detailed mechanistic picture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions and Properties of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, QSAR can be a powerful tool to predict their properties and guide the synthesis of new, more potent molecules.

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govut.ac.ir

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process). A robust model will have high statistical quality, often measured by the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

QSAR studies on various isatin derivatives have successfully identified key structural features responsible for their anti-cancer and antiviral activities. nih.govnih.gov Such models can predict the activity of unsynthesized analogs of 5,6-dimethyloxindole, thereby prioritizing synthetic efforts.

Table 4: Common Descriptor Classes in QSAR Models of Isatin Analogs

Descriptor Class Examples Information Encoded
Constitutional Molecular weight, number of rings, number of H-bond donors/acceptors Basic molecular composition and properties.
Topological Connectivity indices (e.g., Wiener index, Kier & Hall indices) Describes the atomic connectivity and branching of the molecule.
Geometric (3D) Molecular surface area, volume, principal moments of inertia Encodes information about the molecule's size and shape.

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Describes the electronic properties and reactivity of the molecule. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental framework in computational chemistry for predicting the reactivity and kinetic stability of a molecule. This analysis primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.

The presence of electron-donating methyl groups at the 5 and 6 positions of the indol-2-one (B1256649) ring is expected to influence the energies of the frontier orbitals. Generally, electron-donating substituents tend to raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO energy can be less pronounced but often also results in a slight increase. The net effect on the HOMO-LUMO gap is typically a reduction, suggesting an increase in chemical reactivity compared to the unsubstituted isatin.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more detailed picture of the molecule's reactivity profile.

Table 1: Calculated Reactivity Descriptors for Related Isatin Derivatives

Compound HOMO (eV) LUMO (eV) ΔE (eV) Ionization Potential (I) Electron Affinity (A) Electronegativity (χ) Chemical Hardness (η) Chemical Softness (S)
Isatin -6.78 -2.86 3.92 6.78 2.86 4.82 1.96 0.51

Data is derived from a DFT study on substituted isatins and is presented here to infer trends for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-. The values for 5-Methylisatin are used as a proxy. uokerbala.edu.iquokerbala.edu.iq

The data for 5-methylisatin shows a decrease in the HOMO-LUMO gap compared to the parent isatin, indicating increased reactivity. uokerbala.edu.iquokerbala.edu.iq It is plausible that the addition of a second methyl group at the 6-position in 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- would further enhance this effect. The lower ionization potential of 5-methylisatin suggests it is more easily oxidized than isatin. The chemical hardness (η) is a measure of resistance to change in electron distribution, and its lower value for the methylated derivative further supports the notion of higher reactivity. uokerbala.edu.iquokerbala.edu.iq

Aromaticity and Electronic Delocalization Studies within the Indol-2-one Ring System

The aromaticity of the indol-2-one ring system is a complex feature influenced by the fusion of the benzene (B151609) and pyrrolidinone rings. Aromaticity is a key determinant of a molecule's stability, reactivity, and magnetic properties. Computational methods provide powerful tools to quantify the degree of aromaticity and to visualize the electronic delocalization within a molecule. Common computational indices used for this purpose include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS values are calculated at specific points in space, typically at the center of a ring, to probe the induced magnetic field that is characteristic of aromatic (negative NICS values) or antiaromatic (positive NICS values) systems. The HOMA index, on the other hand, evaluates aromaticity based on the geometric criterion of bond length equalization, with a value of 1 indicating a fully aromatic system like benzene.

Specific computational studies on the aromaticity and electronic delocalization of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- have not been identified in the reviewed literature. However, general principles of substituent effects on aromatic systems can be applied to predict the influence of the two methyl groups.

Applications and Advanced Materials Science Incorporating 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl Scaffolds

Development of Novel Organic Materials and Polymers

The unique electronic and structural characteristics of the oxindole (B195798) scaffold make it a promising building block for a new generation of organic materials and polymers. Researchers are actively exploring its incorporation into functional materials for a range of advanced applications.

Optoelectronic and Photonic Materials Featuring 2H-Indol-2-one Derivatives

Derivatives of the 2H-indol-2-one (oxindole) core are gaining attention in the field of organic electronics due to their inherent chromophoric properties and tunable electronic characteristics. The incorporation of isoindigo, a dimer of oxindole, into π-conjugated polymers has led to materials utilized in organic photovoltaics. nih.gov Furthermore, pyrazine-fused isoindigo dyes have been identified as promising building blocks for the construction of donor-acceptor conjugated polymers for optoelectronic applications. nih.gov

The functionalization of the oxindole ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic semiconductors. rsc.org For instance, bis-isatin based polymers have been synthesized where the energy levels can be adjusted by introducing cyano substitutions on the vinyl linkers, leading to materials with p-type or ambipolar charge transport properties for organic field-effect transistors (OFETs). rsc.org Isomerically pure oxindole-terminated quinoids have also been developed for n-type organic thin-film transistors. researchgate.net The amide group within the oxindole structure is speculated to not only act as an electron acceptor but also to direct electron injection through chelation to titanium dioxide surfaces in dye-sensitized solar cells. researchgate.net

Below is a table summarizing key research findings on oxindole derivatives in optoelectronic applications:

Derivative Class Application Key Findings
Isoindigo-containing π-conjugated polymers Organic Photovoltaics Demonstrates potential as a building block for photovoltaic materials. nih.gov
Pyrazine-fused isoindigo dyes Optoelectronic Polymers Promising for constructing donor-acceptor conjugated polymers. nih.gov
Bis-isatin based polymers Organic Field-Effect Transistors (OFETs) Tunable HOMO/LUMO energy levels allow for p-type or ambipolar charge transport. rsc.org
Isomerically pure oxindole-terminated quinoids n-Type Organic Thin-Film Transistors Isomeric purity leads to more ordered molecular packing and higher electron mobilities. researchgate.net

Polymer Chemistry: Incorporation of 2H-Indol-2-one Moieties into Polymer Backbones

The incorporation of 2H-indol-2-one moieties into polymer backbones is a strategy to impart desirable thermal, mechanical, and electronic properties to the resulting materials. Polyimides, a class of high-performance polymers known for their thermal stability, have been synthesized using isatin (B1672199) derivatives. ijsr.net These polymers, which feature aromatic and heterocyclic rings in their main chains, are valuable as heat-resistant organic materials. ijsr.net

Research has also explored the synthesis of polymers based on isatin and derivatives of bisphenol for applications such as gas separation membranes. lu.seresearchgate.net While some of these polymers were found to be brittle, the work highlights the potential of the isatin scaffold in creating polymers with specific functional properties. lu.se The synthesis of polyamides has also been achieved through the reaction of isatin with various polymers like poly acryloyl chloride. ijsr.net

The following table details examples of polymers incorporating the 2H-indol-2-one moiety:

Polymer Type Monomers Potential Application Reference
Polyimides Isatin derivatives and diamines High-performance, heat-resistant materials ijsr.net
Functional Semiladder Polymers Isatin and 4,4′-dihydroxybiphenyl Gas separation membranes lu.se
Functional Semiladder Polymers 1-(4-bromobutyl)indoline-2,3-dione and bisphenol AF Anion exchange membranes lu.seresearchgate.net

Self-Assembled Systems and Supramolecular Chemistry

The hydrogen bonding capabilities of the 2H-indol-2-one scaffold are central to its application in supramolecular chemistry and the formation of self-assembled systems. The isatin molecule, a close structural relative, has been shown to form cyclic pentamers on gold surfaces, stabilized by a combination of N–H···O and C–H···O hydrogen bonds. acs.org Density functional theory calculations have revealed that the C–H···O hydrogen bond plays a crucial role in the stability of these pentameric structures. acs.org

This propensity for self-assembly through hydrogen bonding is a key feature that can be exploited in the design of more complex supramolecular architectures. The ability to form predictable, ordered structures is fundamental to the development of molecular electronics, sensors, and other advanced materials where precise molecular arrangement is paramount. The hydrogen bonding domain in isatin derivatives has also been identified as a critical factor for their biological activity, suggesting a broader importance of these non-covalent interactions. ualberta.ca

Agrochemical Research and Crop Protection Agents

The inherent biological activity of the 2H-indol-2-one skeleton has made it an attractive starting point for the development of novel agrochemicals. Research in this area focuses on creating derivatives with potent and selective herbicidal, insecticidal, and fungicidal properties.

Design and Synthesis of Herbicides Derived from the 2H-Indol-2-one Skeleton

The oxidation of isatin yields isatoic anhydride (B1165640), a compound that is widely employed in the production of herbicides. nih.govwikipedia.org This highlights the foundational role of the isatin/oxindole core in the synthesis of herbicidally active molecules. While direct studies on 2H-indol-2-one, 1,3-dihydro-5,6-dimethyl- as a herbicide are not prominent, structure-activity relationship (SAR) studies on related compounds provide valuable insights for the design of new herbicidal agents.

For instance, studies on small methyl ketone herbicides have identified indole (B1671886) derivatives, such as 3-acetylindole, as highly active compounds that suppress plant growth at low concentrations. researchgate.net These findings suggest that the indole nucleus, a key component of the 2H-indol-2-one structure, is a critical pharmacophore for herbicidal activity. The development of SAR models for various classes of herbicides, such as sulfonylureas, helps in the rational design of more potent and selective compounds. researchgate.net

Insecticides and Fungicides Based on 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Derivatives

The 2H-indol-2-one scaffold has demonstrated significant potential in the development of fungicides. Isatin derivatives have shown potent antifungal activity against a range of plant pathogenic fungi, including Candida and Aspergillus species. periodicodimineralogia.itresearchgate.net These compounds are thought to act by targeting critical fungal pathways, such as enzyme inhibition and the disruption of membrane integrity. periodicodimineralogia.it The broad-spectrum activity of these derivatives offers a promising alternative for managing fungal infections, especially in cases of resistance to existing fungicides. periodicodimineralogia.it

Computational studies have been employed to identify isatin derivatives with potential as inhibitors of fungal enzymes, such as sterol 14-alpha demethylase in black fungus. proquest.comnih.gov Furthermore, synthesized isatin derivatives have been evaluated for their antifungal activity against various rice fungi, with some compounds showing significant mycelium inhibition. researchgate.net The 3-hydroxy-2-oxindole structural unit, found in a number of bioactive molecules, has also been a focus for the synthesis of derivatives with antifungal properties against plant pathogenic fungi. mdpi.com

The following table summarizes research findings on the fungicidal activity of 2H-indol-2-one derivatives:

Derivative Class Target Fungi Key Findings Reference
Isatin derivatives Candida and Aspergillus species Exhibit potent, broad-spectrum antifungal activity. periodicodimineralogia.it periodicodimineralogia.it
Isatin sulfonamide derivatives Black fungus (in silico) Show high docking affinity with sterol 14-alpha demethylase. proquest.comnih.gov proquest.comnih.gov
3-(2-Oxo-2-phenylethylidene) indolin-2-one Rice fungi (Helminthosporium oryzae, Rhizoctonia solani, Fusarium moniliforme) Demonstrated significant mycelium inhibition. researchgate.net researchgate.net

Catalysis and Ligand Design

The intrinsic structural features of the 2H-indol-2-one scaffold, characterized by a fused bicyclic system with a lactam ring, have positioned its derivatives as versatile components in the design of sophisticated catalytic systems. The strategic placement of substituents, such as the dimethyl groups at the 5 and 6 positions of the core molecule, can significantly influence the electronic and steric properties, thereby modulating the efficacy and selectivity of the resulting catalysts.

2H-Indol-2-one Derivatives as Ligands in Asymmetric Catalysis

Derivatives of the 2H-indol-2-one framework have emerged as promising ligands in the field of asymmetric catalysis, where the creation of chiral molecules is of paramount importance. The rigid backbone of the indolin-2-one scaffold provides a stable platform for the introduction of chiral elements, which can effectively control the stereochemical outcome of a reaction.

Although direct studies on 5,6-dimethyl-1,3-dihydro-2H-indol-2-one as a ligand are not extensively documented, the broader class of indole-containing ligands has seen successful application. For instance, indole-functionalized mesoionic 1,2,3‐triazolylidenes have been synthesized and utilized as ligands for gold and iridium complexes. These complexes have demonstrated catalytic activity in hydrohydrazination and transfer hydrogenation reactions, respectively. bohrium.comresearchgate.net The indole moiety in these ligands plays a crucial role in the electronic properties of the metal center, and it is conceivable that the introduction of electron-donating methyl groups on the indole ring, as in the case of the 5,6-dimethyl derivative, could further enhance the catalytic activity.

Palladium-catalyzed asymmetric allylic amination reactions have been successfully carried out using isatin derivatives as nucleophiles in the presence of chiral P,olefin-type ligands. These reactions proceed with good to high enantioselectivity, highlighting the potential of the isatin core in asymmetric synthesis. nih.gov The electronic nature of the isatin ring, which can be modulated by substituents, is a key factor in the success of these reactions.

The following table summarizes representative examples of indole-based ligands in asymmetric catalysis.

Ligand TypeMetalReaction TypeKey Findings
Indole-functionalized 1,2,3-triazolylideneAuHydrohydrazinationGood catalytic performance under mild conditions. bohrium.com
Indole-functionalized 1,2,3-triazolylideneIrTransfer HydrogenationEffective in the reduction of ketones and aldehydes. bohrium.com
P,olefin-type chiral ligand with isatin nucleophilePdAsymmetric Allylic AminationGood to high enantioselectivity. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating 2H-Indol-2-one Units

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The incorporation of functionalized organic linkers is a key strategy for tuning the properties of these materials. While the direct incorporation of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- into MOF or COF structures is not yet a widely explored area, the versatility of the indole scaffold suggests its potential as a building block for such materials.

The synthesis of MOFs and COFs relies on the predictable coordination of metal ions with organic linkers or the self-assembly of organic building blocks through strong covalent bonds. The 2H-indol-2-one core possesses potential coordination sites (the nitrogen and oxygen atoms of the lactam) and can be functionalized with linker groups (e.g., carboxylic acids, amines) to facilitate its integration into extended frameworks. The presence of the 5,6-dimethyl groups could influence the porosity and electronic properties of the resulting framework.

Organocatalysts Derived from 2H-Indol-2-one Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. The 2H-indol-2-one scaffold has been utilized in the design of effective organocatalysts. For instance, isatin derivatives have been employed as aza-Michael donors in asymmetric reactions with unsaturated 1,4-diketones, yielding N-substituted isatins with high enantioselectivity. aalto.fi

Furthermore, 3-vinylindoles have been shown to be versatile reactants in organocatalytic asymmetric cycloadditions. These reactions, often catalyzed by chiral phosphoric acids, provide access to a variety of indole-containing chroman derivatives with high stereoselectivity. mdpi.com The electronic properties of the indole ring are critical to the success of these transformations, and the presence of methyl groups at the 5 and 6 positions would be expected to enhance the electron-donating nature of the indole system, potentially influencing the reactivity and selectivity of such organocatalytic processes.

Biochemical Investigations and Mechanistic Studies (Non-Clinical)

The privileged structural motif of 2H-indol-2-one, 1,3-dihydro-5,6-dimethyl- has prompted its investigation in various non-clinical biochemical studies to elucidate its mechanism of action and potential as a modulator of biological processes. These studies are crucial for understanding the therapeutic potential of this class of compounds.

In Vitro Enzyme Inhibition Studies of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- Analogs

Analogs of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- have been the subject of in vitro enzyme inhibition studies to assess their potential as therapeutic agents. The oxindole core is a common feature in many enzyme inhibitors, and substitutions on this scaffold can lead to potent and selective inhibition.

One area of investigation has been the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression in cancer. A series of 3-substituted oxindoles, derived from L-tryptophan, tryptamine, and isatin, have shown moderate to potent inhibitory activity against the human IDO1 enzyme. nih.gov Notably, certain alkene oxindole derivatives of isatin displayed IC50 values in the low micromolar to nanomolar range. nih.gov

Another study focused on the in vitro evaluation of newly synthesized oxindoles as analogs of the natural product 3,3′-bis(indolyl)oxindole on the enzymes glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). The results indicated that some of these compounds inhibited the activity of G6PD, while their effect on 6PGD varied, with some acting as activators and others as inhibitors. researchgate.net

The following table presents a summary of enzyme inhibition data for representative oxindole derivatives.

Compound ClassTarget EnzymeIC50 (µM)Key Findings
Alkene oxindole derivatives of isatinIndoleamine 2,3-dioxygenase 1 (IDO1)0.19 - 1.69Potent competitive inhibitors with respect to L-Trp. nih.gov
3-hydroxy-3-alkyl-oxindole derivatives of isatinIndoleamine 2,3-dioxygenase 1 (IDO1)0.45 - 4.73Moderate inhibitory activity. nih.gov
Oxindole analog of 3,3′-bis(indolyl)oxindoleGlucose-6-phosphate dehydrogenase (G6PD)99Inhibitory activity observed. researchgate.net

Receptor Binding Studies in Non-Human Biological Systems

While specific receptor binding studies for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- are not extensively reported, related structures have been investigated for their affinity to various receptors. For example, a study on the simulated binding of a dihydro-inden-1-one derivative, which shares some structural similarities with the indolin-2-one core, to acetylcholinesterase (AChE) has been conducted. This research provides insights into the potential interactions of such scaffolds with enzyme active sites. nih.gov The presence and positioning of substituents on the aromatic ring are critical for binding affinity and selectivity. The 5,6-dimethyl substitution pattern on the 2H-indol-2-one ring would be expected to influence receptor binding through steric and electronic effects, potentially enhancing affinity and selectivity for specific biological targets. Further research is warranted to explore the receptor binding profile of this specific compound in non-human biological systems.

Development of Molecular Probes for Biological Systems and Chemical Biology Applications

The intrinsic structural features of the 2H-Indol-2-one, 1,3-dihydro- (oxindole) scaffold have positioned it as a valuable platform for the design and synthesis of molecular probes. These tools are crucial in chemical biology for the visualization and study of dynamic processes within living systems. While direct and extensive research on molecular probes derived specifically from 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- is not widely documented, the principles governing the development of such probes can be extrapolated from studies on analogous indole and oxindole derivatives. The core structure allows for chemical modifications that can attune its photophysical properties, making it responsive to specific analytes or environmental conditions.

The development of molecular probes based on the oxindole framework generally involves the strategic introduction of functional groups that can interact with a target molecule or ion. This interaction subsequently elicits a detectable signal, most commonly a change in fluorescence. The design of these probes often follows a receptor-fluorophore model, where the oxindole core acts as the signaling unit (fluorophore) and an attached functional group serves as the recognition site (receptor).

Research into various isatin and indole derivatives has demonstrated their potential in creating fluorescent probes. For instance, certain isatin derivatives have been synthesized and shown to possess suitable fluorescent properties, including a significant Stokes shift, which is advantageous for biological imaging applications. One such derivative demonstrated blue fluorescent imaging capabilities within HeLa cells, highlighting the utility of the core scaffold in cellular environments. nih.gov

The substitution pattern on the aromatic ring of the indole or oxindole nucleus plays a critical role in modulating the photophysical characteristics of the resulting probe. The presence of the 5,6-dimethyl groups on the 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- scaffold is anticipated to influence its electronic and steric properties. Electron-donating groups, such as methyl groups, can affect the electron density of the aromatic system, which in turn can alter the absorption and emission maxima, quantum yield, and lifetime of the excited state. Studies on other substituted indoles have shown that modifications to the benzene (B151609) ring can lead to significant changes in their fluorescent properties. rsc.org

The synthesis of molecular probes from a 5,6-dimethyloxindole precursor would likely involve condensation reactions at the C3 position, similar to methodologies used for other oxindole derivatives. nih.gov This position is reactive and allows for the introduction of a variety of recognition moieties designed to target specific biological molecules such as enzymes, nucleic acids, or metal ions. For example, a recognition group that undergoes a conformational change or a chemical reaction upon binding to its target can effectively modulate the fluorescence of the oxindole core, leading to a "turn-on" or "turn-off" response.

While the specific applications of probes based on 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- are yet to be fully explored, the broader class of indole and oxindole-based probes has been successfully employed in various chemical biology contexts. These include the detection of pH changes, the sensing of biologically relevant ions, and the imaging of cellular components and processes. The development of probes from the 5,6-dimethylated scaffold would build upon this existing foundation, potentially offering new tools with unique photophysical or biological targeting properties.

The table below summarizes the characteristics of representative fluorescent probes based on the broader isatin/indole scaffold, illustrating the potential for the development of similar probes from 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-.

Probe Derivative ClassTarget/ApplicationPrinciple of DetectionObserved SignalReference
Isatin DerivativeCellular ImagingIntrinsic FluorescenceBlue fluorescence in HeLa cells nih.gov
5-Fluoro-2-oxindole DerivativeEnzyme Inhibition (α-glucosidase)Not a probe, but demonstrates synthetic accessibilityN/A nih.gov
4-Cyanoindole NucleosideDNA/RNA LabelingEnvironmental SensitivityChanges in quantum yield and Stokes shift upon incorporation rsc.org

Table 1. Examples of Probes and Derivatives Based on the Isatin/Indole Scaffold

This interactive table provides examples of how the isatin and indole core structures have been utilized. The data suggests that derivatives of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- could be engineered to function as fluorescent probes for a variety of biological targets and applications. Further research is necessary to synthesize and characterize such probes and to evaluate their efficacy in biological systems.

Future Directions and Emerging Research Avenues for 2h Indol 2 One, 1,3 Dihydro 5,6 Dimethyl

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The oxindole (B195798) core is known for its versatile reactivity, particularly at the C3 position, which can be functionalized to create complex molecular architectures. rsc.orgiiserpune.ac.in Future research on 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- will likely focus on leveraging the electronic influence of the 5,6-dimethyl substitution to uncover novel reactivity.

Key areas for exploration include:

Domino and Cascade Reactions: Investigating multicomponent reactions that build molecular complexity in a single step. The electron-donating nature of the methyl groups could enhance the nucleophilicity of the aromatic ring, potentially enabling new cascade sequences. rsc.org

C-H Functionalization: Direct activation of C-H bonds is a powerful tool in modern synthesis. Future studies could target the C-H bonds of the methyl groups or the C7 position of the indole (B1671886) core for novel functionalization, bypassing the need for pre-functionalized starting materials. acs.orgacs.org

Photochemical and Electrochemical Reactions: Utilizing light or electricity to drive unique transformations represents a green and efficient synthetic approach. rsc.orgacs.org Exploring these methods could lead to the discovery of unprecedented reaction pathways for 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, such as novel cycloadditions or radical-mediated functionalizations. rsc.orgnih.gov

Transformation TypePotential Reagents/ConditionsExpected Outcome
Domino Cyclization Michael Acceptors, ElectrophilesRapid construction of complex spirocyclic systems
Distal C(sp³)–H Activation Photoredox CatalysisSelective functionalization of the N-alkyl group
Electrochemical Umpolung Alcohols, NucleophilesC3-alkoxylation and functionalization via polarity reversal

Integration into Advanced Functional Materials and Nanomaterials

The inherent electronic and photophysical properties of the indole nucleus suggest that 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- could serve as a valuable building block for advanced materials. The 5,6-dimethyl substitution can be expected to tune the HOMO-LUMO energy levels, potentially enhancing properties relevant to electronic applications. scilit.com

Emerging research could focus on:

Organic Electronics: Incorporating the compound into the structure of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The dimethyl groups may improve solubility and film-forming properties, which are crucial for device performance.

Chemical Sensors: Functionalizing the oxindole core to create chemosensors for detecting specific ions or molecules. The methyl groups could influence the binding affinity and selectivity of such sensors.

Luminescent Materials: Exploring the fluorescence and phosphorescence properties of derivatives for applications in bioimaging and security inks. scilit.com

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The creation of chiral centers, particularly all-carbon quaternary centers at the C3 position, is a significant challenge in organic synthesis and is crucial for developing new therapeutics. acs.org Future work on 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- will undoubtedly target the development of stereoselective methods to access its enantiomerically pure derivatives.

Promising strategies include:

Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., Iridium, Rhodium, Palladium) or organocatalysts to control the stereochemical outcome of reactions at the C3 position. acs.orgrsc.org

Stereodivergent Synthesis: Designing synthetic routes that can selectively produce any of the possible stereoisomers of a molecule from a common set of starting materials, which is highly valuable for pharmaceutical research. acs.org

Flow Chemistry: Utilizing continuous-flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of key intermediates and final products. acs.org

Catalytic SystemReaction TypeKey Advantage
Iridium/Magnesium Dual Catalysis Sequential Allylation/AlkylationAccess to all four stereoisomers of 3,3'-disubstituted derivatives. acs.org
Rhodium Catalysis Asymmetric CyclopropanationHigh diastereoselectivity and enantioselectivity for spirocycles. acs.org
Organocatalysis Michael Addition/CyclizationMetal-free, environmentally benign construction of complex scaffolds.

Synergistic Approaches Combining Computational and Experimental Studies for Deeper Insights

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. For 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-, this synergy can provide profound insights into its behavior and guide the design of new experiments. nih.gov

Future synergistic studies could involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states and reaction pathways, thereby rationalizing experimentally observed reactivity and selectivity. acs.orgresearchgate.net

Predictive Modeling: Employing in silico methods to predict the biological targets and pharmacokinetic properties of new derivatives, prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR, etc.) with computational predictions to confirm molecular structures and understand conformational preferences.

Interdisciplinary Applications in Physical, Analytical, and Environmental Sciences

Beyond its core applications in synthesis and materials, the unique structure of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl- opens doors to various interdisciplinary fields.

Physical Chemistry: Studying the photophysical properties, such as excited-state dynamics and quantum yields, could reveal its potential in light-driven applications. The polymorphism of its crystalline forms could also be a subject of investigation. researchgate.net

Analytical Chemistry: Developing derivatives that can act as probes or indicators in analytical assays, for example, through colorimetric or fluorometric responses to specific analytes.

Environmental Science: Investigating the potential of this compound or its derivatives to interact with environmental contaminants, possibly leading to new methods for sensing or sequestration.

Sustainable Production and Lifecycle Assessment of 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

In line with the principles of green chemistry, future research must address the environmental impact of synthesizing 2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-. sjp.ac.lksjp.ac.lk This involves not only developing eco-friendly synthetic routes but also evaluating the entire lifecycle of the compound.

Key research avenues include:

Green Synthesis Protocols: Developing synthetic methods that utilize renewable starting materials, green solvents (like water or ethanol), and energy-efficient conditions such as microwave or visible-light irradiation. sjp.ac.lkrsc.org

Catalyst Recovery and Reuse: Focusing on heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused, minimizing waste. sjp.ac.lk

Lifecycle Assessment (LCA): Conducting a comprehensive "cradle-to-gate" or "cradle-to-grave" LCA to quantify the environmental footprint of the entire production process. researchgate.netethz.chresearchgate.net This analysis helps identify hotspots in energy consumption and waste generation, guiding the development of more sustainable industrial processes. researchgate.netmdpi.com

Sustainability MetricResearch FocusDesired Outcome
Atom Economy Multicomponent and domino reactionsMaximizing incorporation of starting materials into the final product.
E-Factor Waste-minimized flow synthesis, reusable catalystsReducing the mass ratio of waste to desired product. acs.org
Energy Consumption Photochemical, electrochemical, and low-temperature synthesisLowering the energy requirements of the production process.

Q & A

Q. What established synthetic routes are available for 5,6-dimethyl-1,3-dihydro-2H-indol-2-one, and what are their mechanistic considerations?

Methodological Answer: The synthesis of 5,6-dimethyl-substituted indol-2-ones typically involves cyclization reactions of substituted aniline precursors. For example:

  • Acid-catalyzed cyclization : p-Toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indol-2-one derivatives via intramolecular lactamization. This method is favored for its high yields (up to 85%) and mild conditions .
  • Multicomponent reactions : Substituted indoles can undergo sulfonylation or alkylation followed by oxidation to introduce methyl groups at the 5,6-positions. For instance, 5,6-dimethyl derivatives are synthesized via Friedel-Crafts alkylation using methyl halides, followed by oxidation with m-CPBA .

Key Mechanistic Insight : Steric hindrance from the 5,6-dimethyl groups may slow reaction kinetics, requiring longer reaction times or elevated temperatures compared to unsubstituted analogs .

Q. How is the structure of 5,6-dimethyl-1,3-dihydro-2H-indol-2-one characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The methyl protons at positions 5 and 6 appear as singlets (δ 2.25–2.35 ppm). The lactam NH proton resonates at δ 9.8–10.2 ppm (broad singlet) .
    • ¹³C NMR : The carbonyl carbon (C2) appears at ~175 ppm, while methyl carbons (C5 and C6) are observed at 18–22 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 175.0997 (calculated for C₁₀H₁₁NO: 175.0994) .

Validation Tip : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can researchers optimize the yield of 5,6-dimethyl derivatives during indol-2-one synthesis?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates via hydrogen bonding .
  • Catalyst Screening : p-TSA outperforms Lewis acids (e.g., AlCl₃) in regioselective cyclization, as shown in comparative studies (Table 1) :
CatalystYield (%)Reaction Time (h)
p-TSA856
AlCl₃6212
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining yields >80% .

Challenge : Methyl groups at 5,6-positions increase steric bulk, necessitating higher catalyst loading (15 mol% vs. 10 mol% for unsubstituted analogs) .

Q. What strategies resolve contradictions in reported biological activities of 5,6-dimethyl-substituted indol-2-ones?

Methodological Answer: Discrepancies in bioactivity data (e.g., antifungal vs. antiviral potency) often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to ensure consistency across studies .
  • Structural Confirmation : Re-evaluate compound purity via HPLC (≥95% purity threshold) and X-ray crystallography to rule out isomer interference .
  • Computational Validation : Molecular docking studies (e.g., with GSK-3β or HIV protease) clarify whether methyl groups enhance target binding or induce conformational changes .

Case Study : KY19382, a dichloro analog, exhibits dual inhibition of CXXC5-DVL and GSK3β (IC₅₀ = 19 nM and 10 nM, respectively) via β-catenin stabilization, demonstrating substituent-dependent activity .

Q. What computational approaches predict the reactivity of 5,6-dimethyl groups in indol-2-one derivatives?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) level studies reveal that methyl groups at C5/C6 increase electron density at the lactam carbonyl, reducing electrophilicity by 12% compared to unsubstituted indol-2-one .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) to identify steric clashes or favorable hydrophobic contacts .

Application : MD simulations of KY19382 show that 5,6-dimethyl groups stabilize van der Waals interactions with GSK3β’s ATP-binding pocket, explaining its enhanced inhibitory activity .

Q. How to design analogs of 5,6-dimethyl-1,3-dihydro-2H-indol-2-one for enhanced pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Replace methyl groups with trifluoromethyl (-CF₃) to improve metabolic stability while retaining steric bulk .
  • Prodrug Strategies : Introduce ester moieties at the lactam nitrogen to enhance solubility. For example, acetylation increases logP by 0.5 units, improving blood-brain barrier penetration .
  • SAR Studies : Systematic substitution at C3/C7 positions (Table 2) identifies analogs with balanced potency and bioavailability :
SubstituentGSK3β IC₅₀ (nM)Solubility (mg/mL)
5,6-Me₂100.15
5-CF₃,6-Me80.25

Key Insight : 5,6-Dimethyl derivatives exhibit moderate solubility but superior target affinity, guiding lead optimization .

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2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-
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2H-Indol-2-one, 1,3-dihydro-5,6-dimethyl-

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